2-Bromo-5-(bromomethyl)-3-chloropyridine
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Overview
Description
2-Bromo-5-(bromomethyl)-3-chloropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-3-chloropyridine typically involves the bromination of 3-chloropyridine. One common method is the bromination of 3-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)-3-chloropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-bromo-5-methyl-3-chloropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 2-bromo-5-methyl-3-chloropyridine.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-3-chloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for catalysis.
Biology: It is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: The compound is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)-3-chloropyridine depends on its application. In organic synthesis, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, its mechanism of action would depend on the specific bioactive molecule it is incorporated into, targeting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2,5-Dibromopyridine
- 2-Bromo-4-methylpyridine
Uniqueness
2-Bromo-5-(bromomethyl)-3-chloropyridine is unique due to the presence of both bromomethyl and chloropyridine functionalities. This dual functionality allows for a broader range of chemical transformations compared to its analogs, making it a more versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNQWIWQZVUGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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